Cas no 74135-04-9 (Morphiceptin)

Morphiceptin Chemical and Physical Properties
Names and Identifiers
-
- L-Prolinamide,L-tyrosyl-L-prolyl-L-phenylalanyl-
- Deproceptin
- H-TYR-PRO-PHE-PRO-NH2
- Morphiceptin, β-Casomorphin (1-4) amide (bovine)
- Tyr-Pro-Phe-Pro-NH2
- β-Casomorphin (1-4) amide (bovine)
- b-Casomorphin-4-amide
- b-Casomorphin-4-NH2
- Morphiceptin
- HY-P1701
- Tyr-pro-phe-D-pro-NH2
- CHEMBL362991
- CS-0090884
- L-Prolinamide, L-tyrosyl-L-prolyl-L-phenylalanyl-
- AKOS040753135
- NCGC00163202-01
- 97TZA8ANPC
- .beta.-Casomorphin-4-NH2
- NS00123295
- 74135-04-9
- MS-29674
- (S)-1-(L-tyrosyl)-N-((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide
- BDBM50166066
- CHEBI:177741
- beta-Casomorphine(1-4) amide
- Tyrosyl-prolyl-phenylalanyl-delta-prolinamide
- [D-Pro4]morphiceptin
- Tyrosyl-prolyl-phenylalanyl-D-prolinamide
- beta-Casomorphin-4-amide
- Tyr-pro-phe-delta-pro-NH2
- beta-Casomorphin-4-NH2
- L-Tyrosyl-L-prolyl-L-phenylalanyl-L-prolinamide
- Tyr-pro-phe-pro amide
- NH(4)-Tyr-pro-phe-pro-conh(2)
- (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
- DTXSID10995574
- N-(1-{2-[Hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-1-tyrosylpyrrolidine-2-carboximidic acid
- UNII-97TZA8ANPC
- (2S)-1-((2S)-2-amino-3-(4-hydroxyphenyl)propanoyl)-N-((2S)-1-((2S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide
- G12217
- DA-79178
- beta-Casomorphin (1-4) amide (bovine) acetate salt
- (2S)-1-[(2S)-2-({[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl](hydroxy)methylidene}amino)-3-phenylpropanoyl]pyrrolidine-2-carboximidate
- (2S)-1-((2S)-2-((((2S)-1-((2S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)(hydroxy)methylidene)amino)-3-phenylpropanoyl)pyrrolidine-2-carboximidate
-
- Inchi: InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21-,22-,23-,24-/m0/s1
- InChI Key: LSQXZIUREIDSHZ-ZJZGAYNASA-N
- SMILES: O=C(N1CCC[C@H]1C(N)=O)[C@@H](NC([C@@H]2CCCN2C([C@@H](N)CC3=CC=C(O)C=C3)=O)=O)CC4=CC=CC=C4
Computed Properties
- Exact Mass: 521.264
- Monoisotopic Mass: 521.264
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 38
- Rotatable Bond Count: 12
- Complexity: 855
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 159A^2
- XLogP3: 1.3
Morphiceptin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-P1701-1mg |
Morphiceptin |
74135-04-9 | 98.29% | 1mg |
¥800 | 2024-07-20 | |
TRC | B279445-10mg |
Beta-Casomorphin (1-4) Amide (Bovine) Acetate Salt |
74135-04-9 | 10mg |
$ 133.00 | 2023-04-18 | ||
AAPPTec | P001005-10mg |
beta-Casomorphin (1-4), amide, bovine |
74135-04-9 | 10mg |
$190.00 | 2024-07-20 | ||
MedChemExpress | HY-P1701-5mg |
Morphiceptin |
74135-04-9 | 98.29% | 5mg |
¥2500 | 2024-07-20 | |
TRC | B279445-25mg |
Beta-Casomorphin (1-4) Amide (Bovine) Acetate Salt |
74135-04-9 | 25mg |
$ 259.00 | 2023-04-18 | ||
1PlusChem | 1P00FG1O-5mg |
Deproceptin |
74135-04-9 | 98% | 5mg |
$313.00 | 2024-04-21 | |
1PlusChem | 1P00FG1O-10mg |
Deproceptin |
74135-04-9 | 98% | 10mg |
$494.00 | 2024-04-21 | |
A2B Chem LLC | AH19836-10mg |
Deproceptin |
74135-04-9 | 98% | 10mg |
$435.00 | 2024-04-19 | |
A2B Chem LLC | AH19836-1mg |
Deproceptin |
74135-04-9 | 98% | 1mg |
$115.00 | 2024-04-19 | |
A2B Chem LLC | AH19836-5mg |
Deproceptin |
74135-04-9 | 98% | 5mg |
$285.00 | 2024-04-19 |
Morphiceptin Related Literature
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
Additional information on Morphiceptin
Morphiceptin (CAS No. 74135-04-9): A Comprehensive Overview
Morphiceptin (CAS No. 74135-04-9) is a synthetic peptide that has garnered significant attention in the field of pharmacology and medicinal chemistry due to its unique properties and potential therapeutic applications. This compound, also known as Tyr-Pro-Phe-Pro-NH2, is a tetrapeptide derivative of the endogenous opioid peptide enkephalin. The structure of Morphiceptin closely resembles that of enkephalin, but with modifications that enhance its stability and pharmacological activity.
The primary focus of research on Morphiceptin has been its role as an agonist for the mu-opioid receptor (MOR). The mu-opioid receptor is a key target in the management of pain, and compounds that selectively bind to this receptor have the potential to provide effective analgesia with fewer side effects compared to traditional opioids. Recent studies have highlighted the importance of understanding the molecular mechanisms by which Morphiceptin interacts with the MOR, which can provide valuable insights into the development of novel analgesic agents.
In addition to its analgesic properties, Morphiceptin has been investigated for its potential in treating various neurological disorders. For instance, research has shown that Morphiceptin can modulate neurotransmitter release and influence neuronal activity, making it a promising candidate for conditions such as neuropathic pain and neurodegenerative diseases. These findings are supported by preclinical studies that have demonstrated the ability of Morphiceptin to reduce inflammation and protect against neuronal damage.
The pharmacokinetic profile of Morphiceptin is another area of active research. Studies have shown that Morphiceptin has a relatively short half-life, which can be a limitation for its clinical use. However, recent advancements in drug delivery systems, such as nanoparticle formulations and prodrug strategies, have shown promise in extending the duration of action and improving bioavailability. These developments are crucial for translating the therapeutic potential of Morphiceptin into clinical practice.
Clinical trials involving Morphiceptin are still in their early stages, but preliminary results are encouraging. Phase I trials have demonstrated that Morphiceptin is well-tolerated at various doses, with minimal adverse effects reported. Further studies are needed to evaluate its efficacy and safety in larger patient populations. The ongoing research aims to optimize dosing regimens and explore combination therapies that can enhance the therapeutic benefits while minimizing side effects.
Beyond its direct pharmacological effects, Morphiceptin has also been studied for its role in drug discovery and development. Its structure serves as a valuable template for designing new compounds with improved potency and selectivity. Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to identify key interactions between Morphiceptin and the MOR, guiding the rational design of novel opioid ligands.
In conclusion, Morphiceptin (CAS No. 74135-04-9) represents a promising compound with significant potential in both basic research and clinical applications. Its unique properties as a mu-opioid receptor agonist make it an important tool for understanding opioid signaling pathways and developing new therapeutic strategies for pain management and neurological disorders. As research continues to advance, it is likely that we will see further innovations in the use of Morphiceptin and related compounds in medicine.
74135-04-9 (Morphiceptin) Related Products
- 19361-52-5(Ac-Phe-Tyr-NH2)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
